5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
Description
5-Bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is a synthetic furan-carboxamide derivative characterized by a bromine substituent at the 5-position of the furan ring and a 4-methoxybenzyl group attached via an amide linkage.
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-17-10-4-2-9(3-5-10)8-15-13(16)11-6-7-12(14)18-11/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVGCUVFUWKYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357095 | |
| Record name | KUC100042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545438-21-9 | |
| Record name | KUC100042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves the bromination of a furan derivative followed by the introduction of the carboxamide group. One common method involves the bromination of 2-furancarboxylic acid using bromine in the presence of a suitable catalyst. The resulting 5-bromo-2-furancarboxylic acid is then reacted with 4-methoxybenzylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it suitable for designing molecules with specific biological activities.
Material Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxyphenylmethyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide are compared below with six analogous compounds, highlighting substituent variations, synthetic routes, physicochemical properties, and bioactivity.
Structural Variations and Physicochemical Properties
<sup>a</sup>XLogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Key Observations:
- Lipophilicity: The 4-isopropylphenyl derivative (XLogP = 4.12) is the most lipophilic, while the 5-nitrothiazolyl analog (XLogP = 2.05) is least lipophilic due to its polar nitro group .
- Hydrogen Bonding: The 5-nitrothiazolyl and 4-nitrophenyl derivatives exhibit higher hydrogen bond acceptor counts (6 and 5, respectively), enhancing solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
